1-(3-[(6-Chlorohexyl)oxy]phenyl}ethanone
Description
1-(3-[(6-Chlorohexyl)oxy]phenyl)ethanone is an acetophenone derivative featuring a 6-chlorohexyloxy substituent at the meta position of the phenyl ring. The chlorohexyloxy chain introduces both lipophilicity and reactivity, which may influence its physicochemical properties and biological activity. Similar compounds, such as 1-[3-(3-chloropropoxy)phenyl]ethanone (CAS: 104605-75-6, ), are synthesized via nucleophilic substitution or Friedel-Crafts acylation, suggesting analogous routes for the target compound. Applications of such derivatives span pharmaceuticals (e.g., antipsychotic drug impurities, ) and agrochemicals (e.g., fungicides, ).
Properties
Molecular Formula |
C14H19ClO2 |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-[3-(6-chlorohexoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H19ClO2/c1-12(16)13-7-6-8-14(11-13)17-10-5-3-2-4-9-15/h6-8,11H,2-5,9-10H2,1H3 |
InChI Key |
OIEQJBZTBGAZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Antifungal and Antimicrobial Activity
- 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (ED₅₀ = 8 μg/mL against Fusarium oxysporum) outperformed standard fungicides ().
Cytotoxicity and Anti-inflammatory Activity
- 1-(5-chloro-2-hydroxyphenyl)-3-arylprop-2-en-1-one derivatives showed significant anti-inflammatory activity ().
- Halogenated Benzyloxy Derivatives (e.g., ) exhibited moderate antibacterial effects, suggesting the target compound’s chlorohexyl group could confer similar properties.
Research Findings and Implications
- Substituent Impact : Chlorine and alkoxy groups enhance bioactivity by modulating electron distribution and steric interactions. For example, methoxy groups in improved thermal stability, while chloro substituents in increased antifungal potency.
- Synthetic Challenges : Longer chloroalkoxy chains (e.g., 6-chlorohexyl) may complicate purification due to increased hydrophobicity, as seen in .
- Therapeutic Potential: Derivatives like 1-[3-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (33% yield, ) highlight the role of ethanone scaffolds in developing enzyme inhibitors.
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